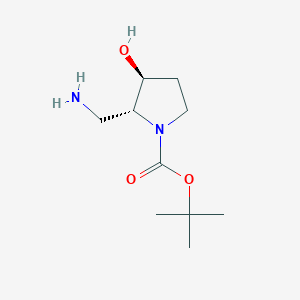

tert-Butyl (2R,3S)-2-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The tert-butyl group is a simple hydrocarbon moiety used in various chemical transformations . It has a unique reactivity pattern due to its crowded structure .

Synthesis Analysis

Tert-butyl nitrite (TBN) is used in the synthesis of various N-nitroso compounds from secondary amines under solvent-free conditions . The acid labile protecting groups such as tert-butyldimethylsilyl (TBDMS) and tert-butyloxycarbonyl (Boc) are found to be stable under the standard reaction conditions .Molecular Structure Analysis

The crowded structure of the tert-butyl group elicits a unique reactivity pattern . This structure is used in various chemical transformations .Chemical Reactions Analysis

Tert-butyl nitrite (TBN) is used in various transformations, including the conversion of aryl hydrazines to aryl azides and primary amides to carboxylic acids under mild conditions .Physical And Chemical Properties Analysis

Tert-butyl carbamate is soluble in methylene chloride, chloroform, and alcohols . It is slightly soluble in petroleum ether and water .Scientific Research Applications

Mechanism and Application in Synthesis

A study demonstrated the mechanism of N→O tert-butyloxycarbonyl (Boc) migration involving tert-butyl derivatives via a base-generated alkoxide, highlighting an unusual nine-membered cyclic transition state mechanism. This research is foundational for understanding Boc group migration in complex molecule synthesis (Xue & Silverman, 2010).

Chiral Auxiliary Applications

Another investigation focused on the use of tert-butyl derivatives as a chiral auxiliary, offering a novel approach to dynamic kinetic resolution. This method facilitates stereoselective carbon-carbon bond formation, underpinning the synthesis of key building blocks for biologically active compounds (Kubo et al., 1997).

Enzyme-catalyzed Kinetic Resolution

Research on the enzyme-catalyzed kinetic resolution of tert-butyl derivatives revealed a method with high enantioselectivity, offering a pathway to synthesize enantiomerically pure compounds. This process exemplifies the application of biocatalysis in refining the synthesis of chiral molecules (Faigl et al., 2013).

Novel Synthetic Pathways

A unique study presented the synthesis of tert-butyl derivatives as intermediates for natural products, highlighting their role in the biosynthesis of fatty acids, sugars, and α-amino acids. This research emphasizes the versatility of tert-butyl derivatives in synthesizing complex molecules (Qin et al., 2014).

Mechanism of Action

Target of Action

The tert-butyl group is known for its unique reactivity pattern and has implications in various biosynthetic and biodegradation pathways .

Mode of Action

The tert-butyl group is known to elicit a unique reactivity pattern, which is highlighted by its characteristic applications in chemical transformations .

Biochemical Pathways

The tert-butyl group is known to have relevance in nature and its implication in biosynthetic and biodegradation pathways is well-documented .

Result of Action

The tert-butyl group is known to have a unique reactivity pattern, which could potentially influence the molecular and cellular effects of the compound’s action .

Action Environment

The tert-butyl group is known to have a unique reactivity pattern, which could potentially be influenced by environmental factors .

Future Directions

properties

IUPAC Name |

tert-butyl (2R,3S)-2-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-8(13)7(12)6-11/h7-8,13H,4-6,11H2,1-3H3/t7-,8+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSPONZFWUHWNBI-SFYZADRCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1CN)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]([C@H]1CN)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl (2R,3S)-2-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95%](/img/structure/B6357846.png)

![2-Amino-6-bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B6357880.png)

![2-Amino-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B6357887.png)

![2-{(E)-[(3-Fluorophenyl)imino]methyl}phenol](/img/structure/B6357917.png)